

Application Notes and Protocols for the Functionalization of the Isothiazole Ring

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the isothiazole ring, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The protocols described herein cover essential synthetic transformations, including palladium-catalyzed cross-coupling reactions and direct C-H functionalization, providing researchers with the tools to generate diverse isothiazole libraries for screening and lead optimization.

Introduction

The isothiazole ring is a five-membered heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. This structural motif is present in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] [2] The ability to selectively functionalize the isothiazole core at its C3, C4, and C5 positions is crucial for modulating the pharmacological properties of these molecules and for developing novel therapeutic agents. This document outlines key protocols for achieving such functionalization, presents quantitative data for reaction optimization, and provides insights into the biological relevance of isothiazole derivatives in key signaling pathways.

I. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of



substituents onto the isothiazole ring.[1][3] The Suzuki-Miyaura, Stille, and Sonogashira couplings are among the most frequently employed methods.

A. Suzuki-Miyaura Coupling of Halo-Isothiazoles

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between a halide and an organoboron compound. For isothiazoles, this reaction is particularly useful for introducing aryl and heteroaryl moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halo-Isothiazole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- Halo-isothiazole (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)
- Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)
- Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
- Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

- To an oven-dried Schlenk tube, add the halo-isothiazole, arylboronic acid, palladium catalyst, phosphine ligand, and base.
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).



- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Halo-Isothiazoles

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of various halo-isothiazoles.

Isothia zole Substr ate	Boroni c Acid	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)
3- Bromo- 5- phenyli sothiaz ole	4- Methox yphenyl boronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K₂CO₃	Toluene /H₂O	100	12	85
4- lodoisot hiazole	Phenylb oronic acid	PdCl ₂ (d ppf) (3)	-	CS2CO3	Dioxan e	100	8	92
5- Bromo- 3- methyli sothiaz ole	2- Thienyl boronic acid	Pd2(dba)3 (1.5)	XPhos (3)	КзРО4	DMF	110	16	78



Regioselectivity in Dihaloisothiazoles:

The regioselectivity of cross-coupling reactions on dihaloisothiazoles is influenced by both electronic and steric factors, as well as the choice of catalyst and ligands. Generally, the C5 position is more reactive than the C4 position, and the C3 position's reactivity is influenced by the nature of the substituent at C5.[4] Catalyst systems can be tuned to favor coupling at a specific position. For instance, in dihaloazoles, changing the palladium catalyst can switch the selectivity, allowing for arylation at the traditionally less reactive C-X bond.[5]

II. Direct C-H Functionalization

Direct C-H functionalization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the isothiazole ring.

A. Direct C-H Arylation of Isothiazoles

This method allows for the direct coupling of an aryl halide with a C-H bond on the isothiazole ring, typically at the C5 position.

Experimental Protocol: General Procedure for Direct C-H Arylation of Isothiazole

This protocol is adapted from procedures for the direct arylation of thiazoles and may require optimization.[6][7]

Materials:

- Isothiazole (1.0 equiv)
- Aryl bromide (1.2 equiv)
- Palladium catalyst (e.g., Pd(OAc)₂, 0.1-2 mol%)
- Base (e.g., K₂CO₃, KOAc, 2.0 equiv)
- Solvent (e.g., DMA, NMP)

Procedure:



- To a reaction tube, add the isothiazole, aryl bromide, palladium catalyst, and base.
- Add the solvent and seal the tube.
- Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir for the required time (monitor by GC-MS or LC-MS).
- After cooling to room temperature, dilute the mixture with a suitable organic solvent and water.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over a drying agent, and concentrate.
- Purify the product by column chromatography.

Quantitative Data: Direct C-H Arylation of Thiazole Derivatives (as a proxy)

The following table provides examples of direct C-H arylation of thiazole derivatives, which are expected to have similar reactivity to isothiazoles.[6]

| Thiazole Substrate | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Phenylthiazole | 4-Bromobenzonitrile | Pd(OAc)₂ (0.1) | KOAc | DMA | 150 | 24 | 85 | | Thiazole | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | K₂CO₃ | DMA | 150 | 16 | 76 | | 2,4-Dimethylthiazole | 1-Bromo-3-nitrobenzene | Pd(OAc)₂ (0.5) | Cs₂CO₃ | NMP | 140 | 20 | 91 |

III. Synthesis of Substituted Isothiazoles A. Synthesis of 3,5-Disubstituted Isothiazoles from βKetodithioesters

A facile and user-friendly method for the synthesis of 3,5-disubstituted isothiazoles involves the reaction of β -ketodithioesters or β -ketothioamides with an ammonium salt.[8][9] This one-pot reaction proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isothiazoles



This protocol is based on the general method described in the literature.[1][8]

Materials:

- β-Ketodithioester (1.0 mmol)
- Ammonium acetate (NH₄OAc) (2.0 mmol)
- Solvent (e.g., H₂O or EtOH)

Procedure:

- In a round-bottom flask, dissolve the β-ketodithioester and ammonium acetate in the chosen solvent.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) under an air atmosphere.
- Monitor the reaction progress by TLC.
- Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

IV. Application in Drug Discovery: Isothiazole Derivatives as Kinase Inhibitors

Isothiazole-containing compounds have shown significant promise as inhibitors of various protein kinases, which are critical targets in cancer and inflammatory diseases.

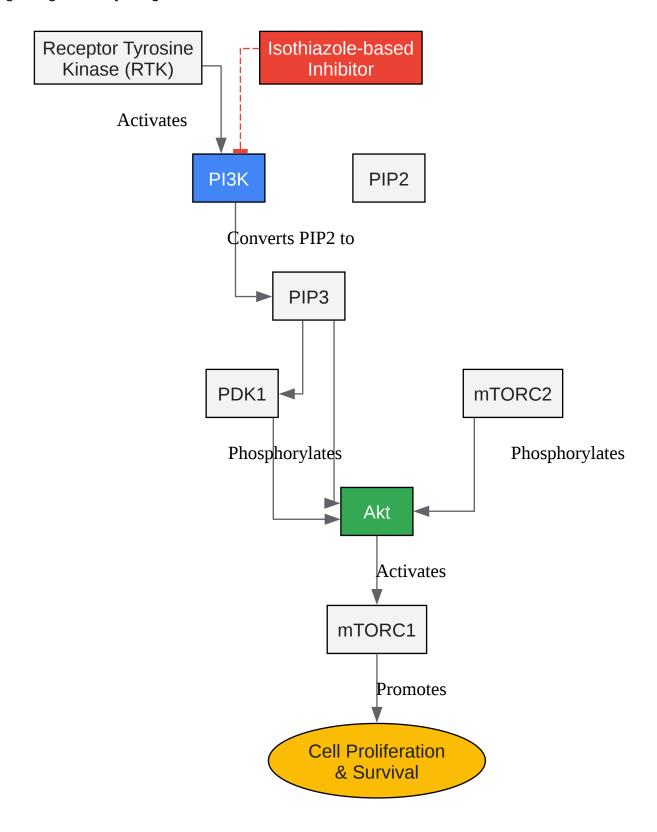
A. Isothiazole Derivatives in the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and angiogenesis.[10] Its dysregulation is a hallmark of many cancers.



Several studies have reported the development of isothiazole and thiazole-based inhibitors targeting components of this pathway.[8]

Signaling Pathway Diagram:





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Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of isothiazole-based compounds.

B. Isothiazole Derivatives Targeting the p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) is a key regulator of inflammatory responses and is implicated in various inflammatory diseases and cancers.[3][11] Thiazole and isothiazole derivatives have been identified as potent inhibitors of p38 MAPK.[11]

Experimental Workflow for Screening p38 MAPK Inhibitors:



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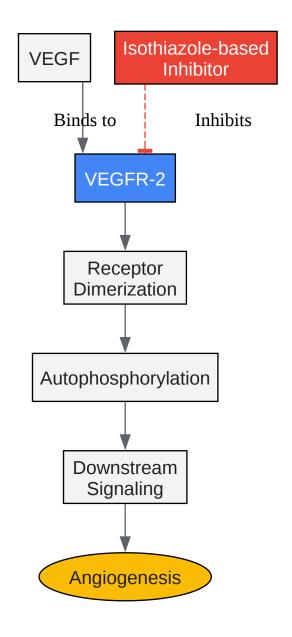
Caption: Experimental workflow for the synthesis and evaluation of isothiazole-based p38 MAPK inhibitors.

C. Isothiazole Derivatives as VEGFR-2 Inhibitors in Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a validated strategy in cancer therapy, and several isothiazole-containing compounds have been investigated as potential VEGFR-2 inhibitors.

Logical Relationship of VEGFR-2 Inhibition:





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Caption: Mechanism of VEGFR-2 signaling and its inhibition by isothiazole-based compounds.

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Methodological & Application





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